7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride
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Overview
Description
7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride is a chemical compound . It has been used in the synthesis of hyaluronated poly (exo-7-oxabicyclo [2.2.1]hept-5-en-2,3-dicarboxylic anhydride) brushes .
Synthesis Analysis
The synthesis of hyaluronated poly (exo-7-oxabicyclo [2.2.1]hept-5-en-2,3-dicarboxylic anhydride) brushes was realized in four successive steps :Scientific Research Applications
Chiral Resolution and Synthesis
The resolution of racemic 7-oxabicyclo[2.2.1]hept-5-en-2-one via cyclic aminals formation, demonstrating high yields and efficiency in producing enantiomeric ketones. This process allows for the recovery of chiral diamine, highlighting its utility in enantioselective synthesis (Forster et al., 1999).
Chemical Transformations and Reactions
The study on the Demjanov and Tiffeneau-Demjanov ring enlargements and the selective additions to soft electrophiles reveals insights into stereo- and regioselective additions, showcasing the compound's versatility in chemical transformations (Fattori et al., 1993).
Reactivity and Derivative Formation
Investigation into the reactivity of derivatives with different reactants leading to furan derivatives by diverse reaction paths, illustrates the compound's broad applicability in organic synthesis, confirming theoretical predictions about its homoconjugative effects (Arjona et al., 2001).
Synthetic Applications and Natural Product Synthesis
Efficient resolution of N-Boc-7-azabicyclo[2.2.1]hept-5-en-2-one illustrates its potential in formal syntheses of natural products like epibatidine and its enantiomer, indicating its importance in the synthesis of complex natural molecules (Moreno‐Vargas & Vogel, 2003).
Antimicrobial and Antioxidant Screening
Synthesis of novel 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their subsequent screening for antimicrobial and antioxidant activities demonstrate the compound's potential in medicinal chemistry and drug development (Dhanapal et al., 2013).
Mechanism of Action
Target of Action
The exact target of “7-Oxabicyclo[22Similar compounds, such as 7-oxabicyclo[221]heptanes, have been found to have interesting biological activity .
Mode of Action
Without specific information on “7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride”, it’s difficult to describe its mode of action. Similar compounds are known to interact with their targets through various chemical reactions, such as the diels–alder reaction .
Biochemical Pathways
The biochemical pathways affected by “7-Oxabicyclo[22Similar compounds have been used in the synthesis of natural products and bioactive compounds .
Result of Action
The molecular and cellular effects of “7-Oxabicyclo[22Similar compounds have been found to have bioactive properties .
properties
IUPAC Name |
7-oxabicyclo[2.2.1]hept-5-en-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c7-5-3-4-1-2-6(5)8-4;/h1-2,4-6H,3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOIWTSRFYIVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(C1N)O2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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